molecular formula C21H17Cl2N3O2 B7517644 N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide

N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No. B7517644
M. Wt: 414.3 g/mol
InChI Key: XQCMKGMMJOXUMS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide, also known as DCQ or DQP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DCQ is a pyrrolidine-based compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act on various enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various signaling pathways in the body. This compound has also been shown to modulate the activity of certain receptors, including the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in various neurological processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its versatility and potential for use in various fields of research. This compound has shown promise in neuroscience, cancer research, and drug discovery, among other areas. Additionally, this compound is relatively stable and can be synthesized through various methods, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for research involving N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and cancer research. Other potential future directions include the development of new synthesis methods for this compound and the exploration of its potential as a lead compound for the development of new therapeutic agents.

Synthesis Methods

N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized through various methods, including the reaction of 2,5-dichloroaniline with quinoline-2-carboxylic acid followed by the addition of pyrrolidine-2-carboxylic acid and subsequent purification steps. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a pure and stable form of this compound for further research.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. This compound has also been studied as a potential lead compound in drug discovery efforts, as it has shown promise in inhibiting certain enzymes and receptors that are involved in various disease processes.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2/c22-14-8-9-15(23)18(12-14)25-20(27)19-6-3-11-26(19)21(28)17-10-7-13-4-1-2-5-16(13)24-17/h1-2,4-5,7-10,12,19H,3,6,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMKGMMJOXUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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